molecular formula C9H13NO2 B3059509 2-Methoxy-4-(methoxymethyl)aniline CAS No. 457099-52-4

2-Methoxy-4-(methoxymethyl)aniline

Cat. No. B3059509
M. Wt: 167.2 g/mol
InChI Key: FAMORTPTYCYSQW-UHFFFAOYSA-N
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Patent
US07608618B2

Procedure details

In a 250 mL Parr apparatus, 2.1 g (10.6 mmol) of 2-methoxy-4-methoxymethyl-1-nitro-benzene, in 40 mL of ethanol was hydrogenated at 2 atm over 300 mg of 10% Pd on carbon for 2.5 h. The catalyst was removed by filtration through a glass fiber filter and the filtrate was concentrated to give 1.61 g (91%) of product as a light yellow oil. 1H NMR (400 MHz, CDCl3): δ 6.80 (s, 1H), 6.74 (d, J=7.8 Hz, 1H), 6.67 (d, J=7.8 Hz), 4.35 (s, 2H), 3.86 (s, 3H), 3.78 (br d, 2H), 3.35 (s, 3H). MS ESI-pos, M+1=168.1.
Name
2-methoxy-4-methoxymethyl-1-nitro-benzene
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH2:9][O:10][CH3:11])[CH:6]=[CH:5][C:4]=1[N+:12]([O-])=O>C(O)C.[Pd]>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH2:9][O:10][CH3:11])[CH:6]=[CH:5][C:4]=1[NH2:12]

Inputs

Step One
Name
2-methoxy-4-methoxymethyl-1-nitro-benzene
Quantity
2.1 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)COC)[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through a glass fiber
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC(=C1)COC)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.61 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.